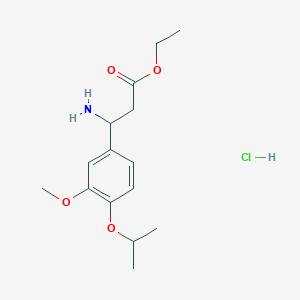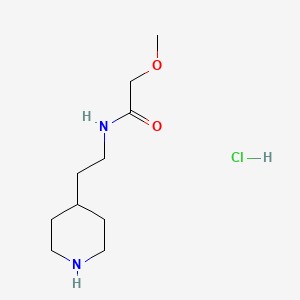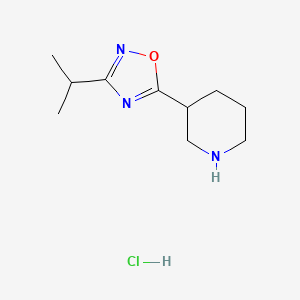
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol
Vue d'ensemble
Description
Benzylpiperazine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They often contain a benzyl group attached to a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzyl group attached to a piperazine ring . The exact structure would depend on the specific substituents and their positions on the molecule.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on their specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the compound 4-(4-Benzylpiperazin-1-yl)aniline has a molecular weight of 267.37 .Mécanisme D'action
Target of Action
The primary targets of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol are carbonic anhydrases (CA) . Carbonic anhydrases are a large group of metalloenzymes expressed in higher vertebrates, including humans . They catalyze the reversible hydration reaction of CO2 and thus regulate many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated . The compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway . This reaction is fundamental to many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Result of Action
The result of the action of this compound is the inhibition of carbonic anhydrases, which leads to changes in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT3 receptor . The interaction with the 5-HT3 receptor is crucial as it modulates serotonergic transmission, which is essential for maintaining mood balance and cognitive functions. Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin levels in the brain, thereby influencing mood and anxiety-related behaviors . Moreover, this compound can alter the expression of genes involved in neurotransmission and neuroplasticity, leading to changes in neuronal function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5-HT3 receptor, acting as an antagonist and inhibiting its activity . This binding interaction prevents the receptor from activating downstream signaling pathways, thereby modulating neurotransmitter release and synaptic transmission. Additionally, this compound can inhibit bacterial enzymes, leading to antimicrobial effects . The compound’s ability to modulate gene expression further contributes to its diverse biological activities.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained changes in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic-like effects, reducing anxiety-related behaviors in mice . At higher doses, it can cause adverse effects, including sedation and motor impairment. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXCVNWMFVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)


![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)

![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)
![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
